N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-[4-(PIPERIDINOCARBONYL)PHENYL]UREA
Overview
Description
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of an indene moiety and a piperidine ring, connected through a urea linkage, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA typically involves the following steps:
Formation of the Indene Derivative: The indene moiety can be synthesized through the hydrogenation of indene, resulting in 2,3-dihydro-1H-indene.
Preparation of the Piperidine Derivative: The piperidine ring is often introduced through the reaction of piperidine with a suitable carbonyl compound, such as 4-(chlorocarbonyl)phenyl isocyanate.
Coupling Reaction: The final step involves the coupling of the indene and piperidine derivatives through a urea linkage. This can be achieved by reacting the 2,3-dihydro-1H-indene derivative with the piperidine derivative in the presence of a coupling agent like carbonyldiimidazole (CDI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or indene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-[4-(METHYLCARBONYL)PHENYL]UREA: Similar structure but with a methyl group instead of a piperidine ring.
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-[4-(ETHYLCARBONYL)PHENYL]UREA: Similar structure but with an ethyl group instead of a piperidine ring.
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-[4-(PROPYLCARBONYL)PHENYL]UREA: Similar structure but with a propyl group instead of a piperidine ring.
Uniqueness
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-[4-(PIPERIDINOCARBONYL)PHENYL]UREA is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs with different substituents. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(piperidine-1-carbonyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21(25-13-2-1-3-14-25)17-8-10-19(11-9-17)23-22(27)24-20-12-7-16-5-4-6-18(16)15-20/h7-12,15H,1-6,13-14H2,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFVFOQFYKLSHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(CCC4)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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